N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide
Description
N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring a pyrazole and isoxazole moiety
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-5-23-14(3)16(13(2)20-23)12-22(4)19(24)17-11-18(25-21-17)15-9-7-6-8-10-15/h6-11H,5,12H2,1-4H3 |
InChI Key |
MZMVMEFGQFFAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine (or hydroxylamine), carbon monoxide, and an aryl iodide . This method allows for the efficient construction of the pyrazole and isoxazole rings under ambient conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N3-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-Phenyl-3-isoxazolecarboxamide: Shares the isoxazolecarboxamide moiety.
Uniqueness
N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
